molecular formula C11H15N3O4 B8725230 N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline CAS No. 40318-47-6

N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline

Cat. No. B8725230
CAS RN: 40318-47-6
M. Wt: 253.25 g/mol
InChI Key: OYUBPCNMZPYCJP-UHFFFAOYSA-N
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Description

“N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline” is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 . It is a neat product available for purchase online .


Synthesis Analysis

The synthesis of dinitroaniline derivatives, such as “N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline”, generally involves the nitration of aniline derivatives . This process can be hazardous due to the highly exothermic nature of the reactions and the potential for decomposition and explosion of nitro compounds . A safer and more efficient method has been developed using a continuous-flow microreactor for one-step dinitration with nitric acid .


Chemical Reactions Analysis

The nitration reactions involved in the synthesis of “N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline” are highly exothermic and can lead to the decomposition and explosion of nitro compounds . The reaction heat of direct dinitration can be twice as much as that of mononitration .

properties

CAS RN

40318-47-6

Product Name

N-Isopropyl-3,4-dimethyl-2,6-dinitroaniline

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

3,4-dimethyl-2,6-dinitro-N-propan-2-ylaniline

InChI

InChI=1S/C11H15N3O4/c1-6(2)12-10-9(13(15)16)5-7(3)8(4)11(10)14(17)18/h5-6,12H,1-4H3

InChI Key

OYUBPCNMZPYCJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3,5-dinitro-o-xylene (10.0 grams, 0.043 mole) and i-propylamine (10.1 grams, 0.17 mole) are mixed and refluxed for 12 hours using an efficient reflux condenser. The mixture is then cooled and poured into 100 ml. of 5% hydrochloric acid and extracted with diethyl ether. The ether extract is dried over magnesium sulfate. Removal of the drying agent and solvent leaves an orange oil which readily solidifies. The product is recrystallized from methanol to give 8.7 grams (80%) of an orange solid with melting point 69° C. to 70° C.
Name
4-Chloro-3,5-dinitro-o-xylene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Yield
80%

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